molecular formula C11H19NO B15272555 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine

Cat. No.: B15272555
M. Wt: 181.27 g/mol
InChI Key: JSINUQXBOQCDKW-UHFFFAOYSA-N
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Description

{Bicyclo[221]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine is an organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with 2-methoxyethylamine under specific conditions. One common method involves the use of a dehydrating agent to facilitate the formation of the amine bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-en-2-ylmethanol
  • Bicyclo[2.2.1]hept-5-en-2-ylmethylamine
  • Bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride

Uniqueness

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine is unique due to its combination of a bicyclic structure with an amine and methoxyethyl group. This unique structure imparts specific chemical properties, making it valuable for targeted applications in synthesis and research.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-methoxyethanamine

InChI

InChI=1S/C11H19NO/c1-13-5-4-12-8-11-7-9-2-3-10(11)6-9/h2-3,9-12H,4-8H2,1H3

InChI Key

JSINUQXBOQCDKW-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1CC2CC1C=C2

Origin of Product

United States

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